1,3-Oxazinan-2-one

Vue d'ensemble

Description

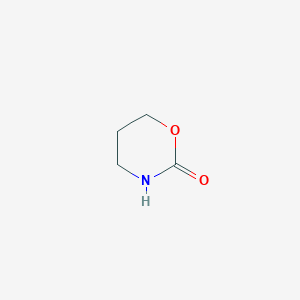

1,3-Oxazinan-2-one is a six-membered cyclic carbamate, which is a type of heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its significant biological activities and is used as a building block in the synthesis of various biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . Another method involves the eco-friendly conversion of carbon dioxide into 1,3-oxazinan-2-ones using a metal-organic framework catalyst .

Industrial Production Methods

Industrial production of this compound typically involves high-yielding synthetic routes that are scalable and environmentally friendly. The use of dimethyl carbonate as a solvent and reagent is a notable example, as it offers low toxicity, high selectivity, and flexible reactivity .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Oxazinan-2-one undergoes various chemical reactions, including:

Cyclization Reactions: Formation of six-membered cyclic carbonates through intermolecular cyclization.

Substitution Reactions: Reactions with nucleophiles and electrophiles to form substituted derivatives.

Common Reagents and Conditions

Cyclization: Ethylene carbonate and triazabicyclodecene.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Cyclization: Six-membered cyclic carbonates.

Substitution: Substituted this compound derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

CNS Drug Discovery

- Description : The incorporation of 1,3-oxazinan-2-one into spirocyclic hybrids has shown promise in central nervous system (CNS) drug discovery. These compounds are designed to target specific receptors associated with neurological disorders.

- Case Study : Research indicates that spirocyclic hybrids containing this compound exhibit enhanced pharmacological profiles compared to traditional compounds, making them suitable candidates for lead optimization in CNS therapies .

-

Antiviral Research

- Description : The antiviral potential of this compound derivatives has been explored in the context of developing new antiviral agents.

- Case Study : Compounds derived from this scaffold have been evaluated for their efficacy against viral infections, demonstrating significant activity against various virus strains .

-

Tuberculosis Treatment

- Description : Recent studies have developed dual-targeted molecules based on this compound that show activity against Mycobacterium tuberculosis.

- Case Study : Compounds designed from this framework have been reported to inhibit key enzymatic activities critical for the survival of both replicating and non-replicating forms of the bacteria, addressing the challenge of drug resistance .

Synthetic Applications

- Green Chemistry

- Description : The synthesis of this compound using dialkyl carbonates represents a green approach to heterocycle synthesis.

- Data Table : Synthesis yields from various substrates using dialkyl carbonates are summarized below.

| Substrate | Yield (%) |

|---|---|

| Benzylamine | 91 |

| Aniline | 97 |

| 3-Amino-1-propanol | 80 |

- : This method not only provides high yields but also minimizes environmental impact by avoiding toxic reagents commonly used in traditional synthesis methods .

- Polymer Chemistry

Material Science Applications

- Advanced Materials Design

- Description : The structural features of this compound make it an attractive candidate for creating advanced materials with specific mechanical and thermal properties.

- Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 1,3-oxazinan-2-one involves its ability to undergo cyclization and substitution reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the activation of carbon dioxide and its substrates, facilitated by metal-organic framework catalysts .

Comparaison Avec Des Composés Similaires

1,3-Oxazinan-2-one is unique due to its six-membered cyclic structure and versatile reactivity. Similar compounds include:

4,6-Disubstituted-1,3-oxazinan-2-one: These analogues exhibit significant biological activities and are synthesized from homoallylic carbamates.

Other Cyclic Carbamates: Compounds such as piperidine derivatives, which are also synthesized using similar cyclization reactions.

Activité Biologique

1,3-Oxazinan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound and its derivatives, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a six-membered ring containing one nitrogen and one oxygen atom. The synthesis of this compound typically involves the cyclization of amines with carbonates or diols under basic conditions. Recent advancements have introduced green synthesis methods that enhance yield while minimizing environmental impact .

Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

Antiviral Activity

- A study evaluated the efficacy of (R)-6-adamantane derivatives of this compound against rimantadine-resistant strains of influenza A virus. Mice treated with these compounds showed significant protection and improved survival rates compared to control groups .

Anticancer Properties

- Research involving oxazinonaphthalene-3-one analogs revealed significant cytotoxic effects against various human cancer cell lines, including ovarian and breast cancer. Compounds demonstrated IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as tubulin inhibitors that disrupt cancer cell proliferation by inducing cell cycle arrest .

Antimicrobial Activity

- The antibacterial properties of 1,3-oxazolidin-2-one analogs were assessed against methicillin-resistant Staphylococcus aureus (MRSA). Notably, one compound exhibited antibacterial activity at a minimum inhibitory concentration (MIC) of 6.6 μg/mL, suggesting its potential for treating resistant infections .

Table 1: Summary of Biological Activities of this compound Derivatives

The mechanisms through which this compound derivatives exert their biological effects are varied:

- Antiviral Mechanism : The adamantane derivatives inhibit viral replication by targeting viral proteins essential for the influenza virus lifecycle .

- Anticancer Mechanism : Compounds induce cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells .

- Antimicrobial Mechanism : The oxazolidinone structure interferes with bacterial protein synthesis by binding to the ribosomal subunit, effectively halting bacterial growth .

Propriétés

IUPAC Name |

1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELEBBISJGNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348917 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5259-97-2 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxazinan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.